N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Overview
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.11979803 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
Research has explored the structure-activity relationships (SAR) of various compounds, including those with bicyclic structures, to improve metabolic stability and efficacy in drug development. For instance, the investigation of various 6,5-heterocycles as alternatives to benzothiazole rings in certain compounds aimed to reduce metabolic deacetylation, demonstrating the significance of structural modifications in enhancing drug properties (Stec et al., 2011).
Bicyclic Lactams in Organic Synthesis
Bicyclic structures, similar to the one mentioned, have been utilized in organic synthesis to create novel compounds. For example, the conversion of bicyclic heptenones into cyclopentadienylacetic acid derivatives showcases the versatility of bicyclic frameworks in synthesizing new molecular structures with potential applications in various fields (Wallquist et al., 1983).
Novel Optically Active Bicyclic Lactams
The synthesis of new optically active bicyclic lactams from natural acids and their anionic ring-opening polymerization highlights the application of bicyclic compounds in creating polymers with unique properties. Such research contributes to the development of materials science and polymer chemistry (Hashimoto et al., 1992).
Antimicrobial Agents
The development of new heterocyclic compounds incorporating bicyclic structures and sulfamoyl moieties for use as antimicrobial agents exemplifies the role of bicyclic compounds in medicinal chemistry. These studies aim to create more effective treatments against microbial infections by exploring novel chemical frameworks (Darwish et al., 2014).
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(19-10-14-9-12-3-4-13(14)8-12)11-21-18(23)6-5-15(20-21)16-2-1-7-24-16/h1-7,12-14H,8-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYBRUHLIHKCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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